molecular formula C10H22N2 B1353660 N-(3-aminopropyl)-N-cyclohexyl-N-methylamine CAS No. 26735-20-6

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

Cat. No. B1353660
CAS RN: 26735-20-6
M. Wt: 170.3 g/mol
InChI Key: GOODZUIQBJNDNO-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (NAC) is an amine compound that has been studied extensively due to its potential applications in biochemistry and physiology. NAC is a versatile compound with a wide range of applications in research and laboratory experiments.

Scientific Research Applications

Fluorescence Properties and Crystal Structure

A study by T. Xi (2008) explored the synthesis, crystal structure, and fluorescence property of a complex formed with a similar compound, highlighting its strong fluorescence intensity compared to the ligand. This compound demonstrates potential applications in materials science, particularly in the development of new fluorescent materials for imaging and sensor technology (Xi, 2008).

Coordination Chemistry and Macrocyclic Ligands

Research by Lodeiro et al. (2004) introduced a new family of NxOy pyridine-containing macrocycles synthesized through reactions involving N,N-bis(3-aminopropyl)methylamine. These macrocycles have diverse coordination possibilities, indicating their utility in designing novel coordination compounds with potential applications in catalysis and material science (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).

Electrochemical Properties

Another study focused on the synthesis, crystal structure, and electrochemical properties of a Cu(II) complex with 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)methylamine. This research is crucial for understanding the electrochemical behavior of such complexes, which could have implications for their use in electrochemical sensors and catalysis (Tai, Liu, & Zhao, 2015).

Porous Frameworks and Molecular Binding

Maji et al. (2001) described a novel porous framework of copper(II) showcasing a unique coordination mode, with implications for gas storage, separation technologies, and catalysis. The ability to form a one-dimensional chain structure through π-π stacking enhances its potential as a material for molecular recognition and binding (Maji, Mukherjee, Mostafa, Zangrando, & Chaudhuri, 2001).

Biochemical Applications and Polyamine Biosynthesis

A study on polyamine biosynthesis highlighted the role of aminopropyltransferases in synthesizing spermidine, spermine, and thermospermine, demonstrating the biochemical significance of compounds related to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in living organisms. This research has implications for understanding metabolic pathways and could inform the development of biochemical tools and therapeutics (Fontecave, Atta, & Mulliez, 2004).

properties

IUPAC Name

N'-cyclohexyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOODZUIQBJNDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427959
Record name N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-N-cyclohexyl-N-methylamine

CAS RN

26735-20-6
Record name N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N-methylcyclohexanamine
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